

Elucidation of the Structure of Hydroxy-PEG4-C2-nitrile: A Technical Guide

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Compound of Interest

Compound Name: **Hydroxy-PEG4-C2-nitrile**

Cat. No.: **B1192898**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG4-C2-nitrile is a heterobifunctional linker molecule integral to the development of advanced therapeutic modalities, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a tetraethylene glycol (PEG4) spacer, which imparts favorable physicochemical properties such as increased hydrophilicity and improved pharmacokinetic profiles. The terminal hydroxyl (-OH) and nitrile (-CN) functionalities offer versatile handles for conjugation to a protein of interest (POI) ligand and an E3 ligase ligand, respectively, facilitating the assembly of the final PROTAC construct. This technical guide provides a comprehensive overview of the structural elucidation of **Hydroxy-PEG4-C2-nitrile**, detailing experimental protocols and presenting representative data.

Physicochemical Properties

A summary of the key physicochemical properties of **Hydroxy-PEG4-C2-nitrile** is presented in Table 1.

Property	Value
Chemical Formula	C ₁₁ H ₂₁ NO ₅
Molecular Weight	247.29 g/mol
CAS Number	2194563-83-0
Appearance	Colorless to pale yellow oil or solid
Purity (Typical)	≥95%
Solubility	Soluble in water, DMSO, DMF, Methanol
Boiling Point	Not determined
Melting Point	Not determined

Structural Elucidation: Experimental Data and Protocols

The definitive structure of **Hydroxy-PEG4-C2-nitrile** is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **Hydroxy-PEG4-C2-nitrile** in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrument: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Representative Data:

- ^1H NMR (400 MHz, CDCl_3) δ (ppm): 3.75-3.60 (m, 16H, -O-CH₂-CH₂-O-), 3.55 (t, 2H, -CH₂-OH), 2.60 (t, 2H, -CH₂-CN), 2.50 (br s, 1H, -OH).
- ^{13}C NMR (100 MHz, CDCl_3) δ (ppm): 118.0 (-CN), 72.5, 70.6, 70.5, 70.4, 70.3, 67.2, 61.5 (-O-CH₂-), 17.1 (-CH₂-CN).

^1H NMR Peak Assignment	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1	3.75-3.60	multiplet	16H	-O-CH ₂ -CH ₂ -O- (PEG backbone)
2	3.55	triplet	2H	-CH ₂ -OH
3	2.60	triplet	2H	-CH ₂ -CN
4	2.50	broad singlet	1H	-OH

^{13}C NMR Peak Assignment	Chemical Shift (ppm)	Assignment
1	118.0	-CN
2	72.5 - 61.5	-O-CH ₂ - carbons of the PEG backbone and -CH ₂ -OH
3	17.1	-CH ₂ -CN

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern.

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of **Hydroxy-PEG4-C2-nitrile** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode.
- Mass Analyzer: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
- Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500). For fragmentation analysis (MS/MS), select the protonated molecular ion ($[M+H]^+$) or other relevant adducts (e.g., $[M+Na]^+$) as the precursor ion and subject it to collision-induced dissociation (CID).
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Representative Data:

- High-Resolution Mass Spectrum (HRMS): Calculated for $C_{11}H_{22}NO_5^+$ $[M+H]^+$: 248.1492; Found: 248.1495.
- Major Fragment Ions (m/z): 230 ($[M-H_2O+H]^+$), 202, 158, 114, 70 (characteristic PEG fragments resulting from cleavage of C-O and C-C bonds).

Fragment Ion (m/z)	Proposed Structure/Loss
248.15	$[\text{M}+\text{H}]^+$
270.13	$[\text{M}+\text{Na}]^+$
230.14	$[\text{M} - \text{H}_2\text{O} + \text{H}]^+$
202.11	Loss of $-\text{CH}_2\text{CN}$ and subsequent rearrangements
158.09, 114.07, 70.05	Characteristic repeating units of the PEG backbone ($-\text{C}_2\text{H}_4\text{O}$)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

- Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two KBr plates or as a thin film on a KBr disk.
- Instrument: Use a standard FTIR spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).
- Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Representative Data:

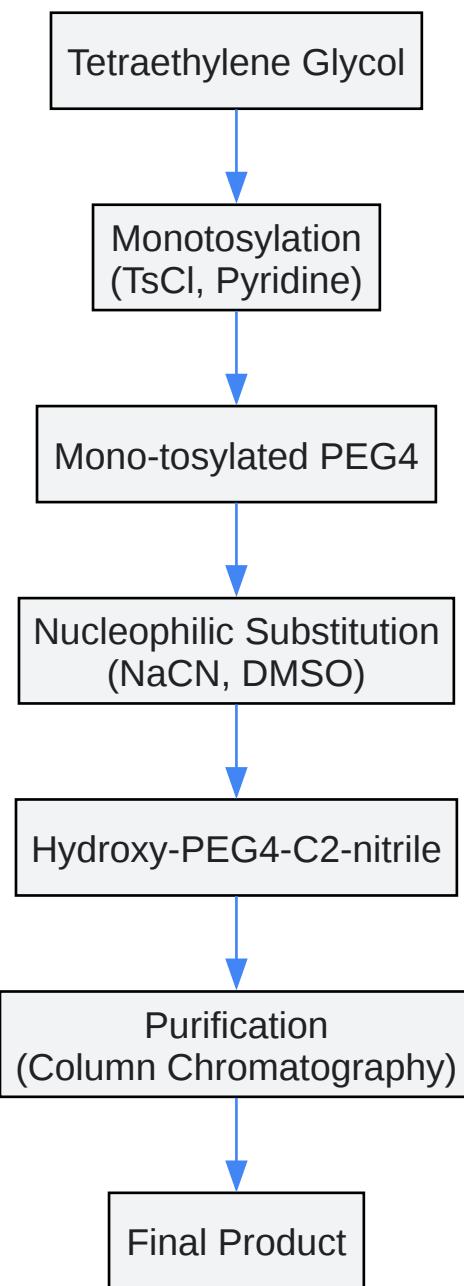
- Major Absorption Bands (cm^{-1}): 3450 (br, O-H stretch), 2920, 2870 (C-H stretch), 2250 (wk, $\text{C}\equiv\text{N}$ stretch), 1100 (s, C-O-C stretch).

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3450 (broad)	O-H stretching	Hydroxyl (-OH)
~2920, 2870	C-H stretching (aliphatic)	Methylene (-CH ₂)
~2250 (weak)	C≡N stretching	Nitrile (-CN)
~1100 (strong)	C-O-C stretching (ether)	PEG backbone

Synthesis Protocol

A plausible synthetic route for **Hydroxy-PEG4-C2-nitrile** starting from commercially available tetraethylene glycol is outlined below.

Workflow for the Synthesis of **Hydroxy-PEG4-C2-nitrile**



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Caption: Synthetic workflow for **Hydroxy-PEG4-C2-nitrile**.

Detailed Protocol:

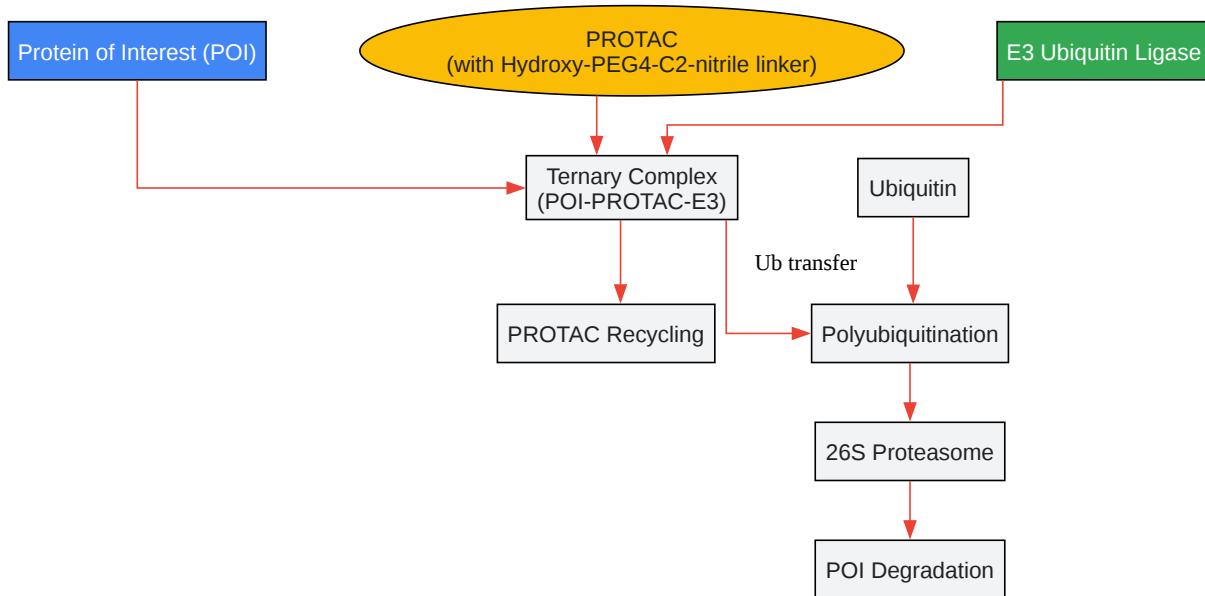
- Monotosylation of Tetraethylene Glycol:
 - Dissolve tetraethylene glycol (1 equivalent) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

- Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1 equivalent) in DCM to the cooled solution.
 - Add pyridine (1.1 equivalents) dropwise to the reaction mixture.
 - Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mono-tosylated product.
- Nitrile Substitution:
 - Dissolve the crude mono-tosylated tetraethylene glycol in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
 - Add sodium cyanide (NaCN, 1.5 equivalents) to the solution.
 - Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate.
 - Separate the organic layer, and extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purification:
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **Hydroxy-PEG4-C2-nitrile**.

Application in PROTAC Technology

Hydroxy-PEG4-C2-nitrile serves as a critical linker in the construction of PROTACs. The general mechanism of PROTAC-mediated protein degradation is illustrated below.

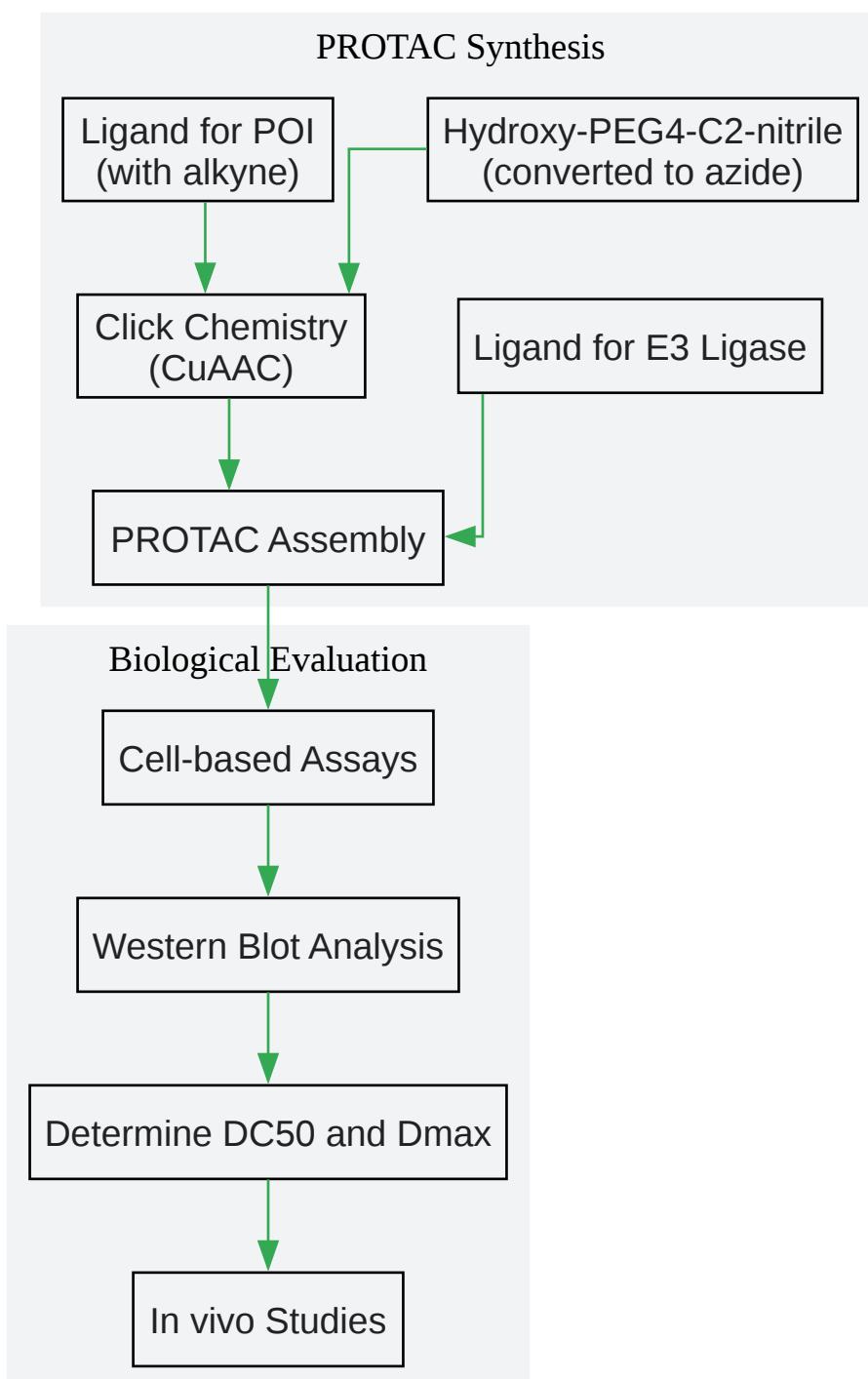
PROTAC-Mediated Protein Degradation Pathway



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Caption: The catalytic cycle of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Assembly and Evaluation



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